
(2-Methyl-1-phenylpropyl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-phenylpropyl)(propyl)amine is an organic compound with the molecular formula C12H19N. It is a type of amine, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(propyl)amine can be achieved through several methods. One common approach involves the reaction of substituted benzyl halide with isobutyronitrile under alkaline conditions to form 2-methyl-1-substituted phenyl-2-butyronitrile. This intermediate is then subjected to hydrolysis, followed by a Curtius rearrangement reaction and catalytic hydrogenation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions with optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenylpropyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Methyl-1-phenylpropyl)(propyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenylpropyl)(propyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenyl-1-propanamine
- N-Methyl-N-(1-phenylethyl)amine
- Phenylpropanolamine
Uniqueness
(2-Methyl-1-phenylpropyl)(propyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-1-phenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-10-14-13(11(2)3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3 |
InChI Key |
IRFAYWANRDSOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one](/img/structure/B13271274.png)
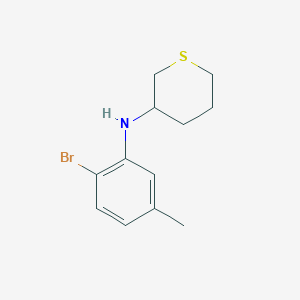
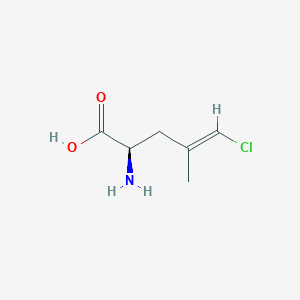
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13271292.png)
![3-Methyl-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13271293.png)

![{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine](/img/structure/B13271305.png)
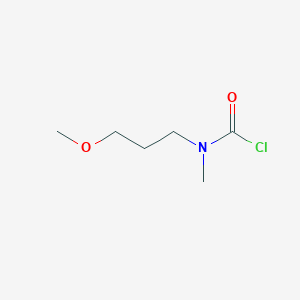
![N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13271312.png)
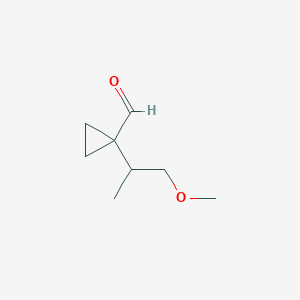
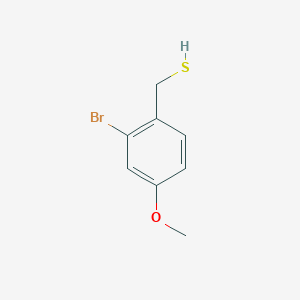
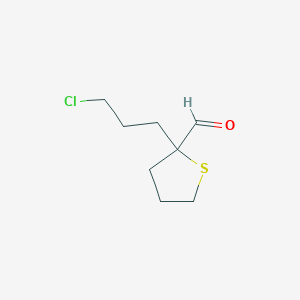
![(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13271333.png)

